molecular formula C23H37N3O2 B11361335 N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide

Cat. No.: B11361335
M. Wt: 387.6 g/mol
InChI Key: JHFKJIRIXVWGMF-UHFFFAOYSA-N
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Description

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a cyclohexyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Benzamide Formation: The final step involves the reaction of the intermediate with 4-(2-methylpropoxy)benzoic acid under amide formation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the cyclohexyl group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide: shares structural similarities with other benzamide derivatives and piperazine-containing compounds.

    Ethyl acetoacetate: Another compound with a benzamide moiety, used in various chemical reactions.

Uniqueness

  • The unique combination of the piperazine ring, cyclohexyl group, and benzamide moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H37N3O2

Molecular Weight

387.6 g/mol

IUPAC Name

N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H37N3O2/c1-19(2)17-28-21-9-7-20(8-10-21)22(27)24-18-23(11-5-4-6-12-23)26-15-13-25(3)14-16-26/h7-10,19H,4-6,11-18H2,1-3H3,(H,24,27)

InChI Key

JHFKJIRIXVWGMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C

Origin of Product

United States

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